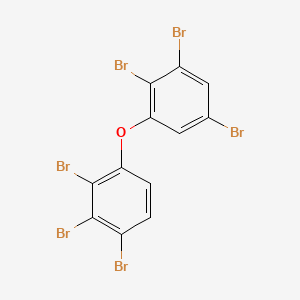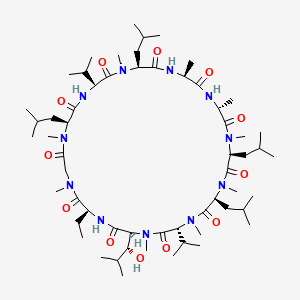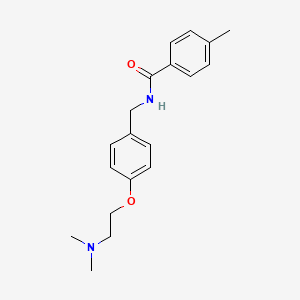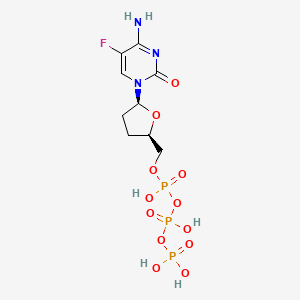
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN')(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- is a complex platinum compound. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- involves several steps. The synthetic route typically includes the reaction of platinum precursors with 1,2-cyclohexanediammine and 3,4-dihydroxy-3-cyclobutene-1,2-dionate under controlled conditions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
This platinum compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: Ligand substitution reactions are common, where the ligands attached to the platinum center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of platinum-based drugs in cancer treatment.
Industry: It is used in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of this platinum compound involves its interaction with molecular targets, such as DNA and proteins. It can form covalent bonds with these molecules, leading to changes in their structure and function. The pathways involved in its action include the inhibition of DNA replication and transcription, which can result in cell death, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Compared to other platinum compounds, such as cisplatin and carboplatin, Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- has a unique structure that may offer different reactivity and biological activity. Similar compounds include:
Cisplatin: A widely used anticancer drug with a simpler structure.
Carboplatin: Another anticancer drug with a different ligand structure.
Oxaliplatin: Known for its use in colorectal cancer treatment.
This compound’s uniqueness lies in its specific ligand arrangement and potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
187682-72-0 |
|---|---|
Formule moléculaire |
C10H14N2O4Pt |
Poids moléculaire |
421.31 g/mol |
Nom IUPAC |
cyclohexane-1,2-diamine;3,4-dioxocyclobutene-1,2-diolate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C4H2O4.Pt/c7-5-3-1-2-4-6(5)8;5-1-2(6)4(8)3(1)7;/h5-6H,1-4,7-8H2;5-6H;/q;;+2/p-2 |
Clé InChI |
YPRMEKRPTXQERO-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(C(C1)N)N.C1(=C(C(=O)C1=O)[O-])[O-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)



